4-Ethenyl-7-phenylhept-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919283-84-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-ethenyl-7-phenylhept-4-enoic acid |
InChI |
InChI=1S/C15H18O2/c1-2-13(11-12-15(16)17)9-6-10-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-12H2,(H,16,17) |
InChI Key |
YSJMPSYINQHACT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=CCCC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Contextualizing 4 Ethenyl 7 Phenylhept 4 Enoic Acid Within Branched Unsaturated Carboxylic Acid Frameworks
Branched unsaturated carboxylic acids are a pivotal class of organic compounds characterized by a carbon chain containing both a carboxylic acid group, a carbon-carbon double bond, and at least one branching point. rsc.org This structural combination imparts unique physical and chemical properties compared to their linear counterparts. The introduction of a branch can significantly alter a molecule's melting point, solubility, and conformational flexibility. rsc.org
The general properties of a closely related structure, (2S)-4-Ethenyl-2-methyl-7-phenylhept-4-enoic acid, can provide some insight into the expected physical characteristics of 4-Ethenyl-7-phenylhept-4-enoic acid.
Table 1: Computed Physicochemical Properties of a Related Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀O₂ |
| Molecular Weight | 244.33 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Rotatable Bond Count | 7 |
| Hydrogen Bond Acceptor Count | 2 |
Note: Data is for (2S)-4-Ethenyl-2-methyl-7-phenylhept-4-enoic acid, a structurally similar compound. guidechem.com The values for this compound are expected to be in a similar range.
Significance of Phenyl Substituted Alkenoic Acids in Advanced Organic Synthesis
The incorporation of a phenyl group into an alkenoic acid framework, as seen in 4-Ethenyl-7-phenylhept-4-enoic acid, introduces a range of valuable properties and opens up diverse avenues in advanced organic synthesis. Phenyl groups can influence the electronic properties of the molecule, participate in a variety of chemical transformations, and serve as a handle for further functionalization.
The synthesis of such complex structures, particularly the stereocontrolled formation of the tetrasubstituted olefin core, is a significant challenge in modern organic chemistry. rsc.org Several advanced synthetic strategies could potentially be employed to construct the this compound scaffold.
One plausible approach involves transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be envisioned between a vinyl boronic ester and a suitable alkenyl halide or triflate precursor to form the tetrasubstituted double bond. nih.gov Another powerful method is the nickel-catalyzed hydroacylation of allenes, which can generate complex branched carboxylic acids. researchgate.net Furthermore, nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes offers a direct route to branched carboxylic acids. acs.org
The development of stereoselective methods for the synthesis of such compounds is of paramount importance. Asymmetric hydrogenation of tetrasubstituted olefins, for example, could provide enantiomerically enriched versions of this compound, which would be crucial for applications in medicinal chemistry or as chiral building blocks. acs.org
Overview of Research Trajectories for Multifunctional Organic Acids
Total Synthesis Approaches for Complex Unsaturated Carboxylic Acids
The total synthesis of complex unsaturated carboxylic acids like this compound necessitates precise control over carbon-carbon bond formation, functional group interconversion, and stereochemistry.
Strategies for Carbon Chain Elongation and Functional Group Introduction
The assembly of the carbon backbone of complex carboxylic acids often relies on a combination of classical and modern synthetic reactions. One of the fundamental challenges is the controlled elongation of a carbon chain while introducing necessary functional groups at specific positions.
Microbial chain elongation processes, which utilize the reverse β-oxidation pathway, have emerged as a sustainable method for extending the carbon chain of short-chain carboxylic acids to produce medium-chain carboxylic acids. nih.govnih.gov This biological approach can produce both even- and odd-chain carboxylic acids. nih.gov For instance, Megasphaera hexanoica has been shown to produce valerate (B167501) (C5) and heptanoate (B1214049) (C7) from propionate. nih.gov While primarily biological, these principles can inspire chemical strategies for carbon chain extension.
In chemical synthesis, traditional methods for carbon-carbon bond formation remain crucial. These include:
Aldol Condensation: This reaction, involving the coupling of aldehydes and ketones, can form β-hydroxy carbonyl compounds that can be dehydrated to yield α,β-unsaturated systems. ncert.nic.in
Wittig Reaction: The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide is a classic method for creating carbon-carbon double bonds with good control over geometry. nih.gov
Claisen and Dieckmann Condensations: These reactions are effective for creating β-keto esters, which can be further manipulated and decarboxylated to form ketones and extend carbon chains. libretexts.org
More contemporary methods, such as olefin metathesis, provide powerful tools for constructing complex olefinic structures. organic-chemistry.org Cross-metathesis between two different olefins can efficiently join molecular fragments. organic-chemistry.org
The introduction of the carboxylic acid functionality can be achieved at various stages of the synthesis. Common methods include the oxidation of primary alcohols or aldehydes, or the carboxylation of organometallic reagents. ncert.nic.in
Stereoselective Assembly of Ethenyl- and Phenyl-Substituted Heptenoic Acid Scaffolds
Creating specific stereoisomers of ethenyl- and phenyl-substituted heptenoic acids requires stereoselective synthetic methods. The geometry of double bonds and the configuration of chiral centers must be carefully controlled.
For the stereoselective synthesis of double bonds, reactions like the Horner-Wadsworth-Emmons reaction often provide excellent E/Z selectivity. The synthesis of tertiary ethers through geometric control of highly substituted oxocarbenium ions also presents a method for stereoselective construction. nih.gov
Asymmetric synthesis is paramount for establishing chiral centers. This can be achieved through the use of chiral auxiliaries, chiral reagents, or, most efficiently, through asymmetric catalysis. Asymmetric hydrogenation, for example, is a powerful technique for the enantioselective reduction of a prochiral double bond to create a chiral center. nsf.govnih.govrsc.orgrsc.orgnih.gov
Catalytic Synthesis of this compound and Derivatives
Catalytic methods offer efficient and atom-economical routes to complex molecules. For unsaturated carboxylic acids, transition metal catalysis has proven to be particularly versatile. nih.govnih.govscilit.com
Transition Metal-Catalyzed Hydrocarboxylation of Alkenes and Alkynes
Transition metal-catalyzed hydrocarboxylation is a direct method for synthesizing carboxylic acids from unsaturated hydrocarbons and carbon dioxide (CO2) or other C1 sources. rsc.org This approach is highly attractive due to the abundance and low cost of CO2. rsc.org The selective mono-carboxylation of dienes is a significant challenge, with many processes favoring dicarboxylation. rsc.org However, electrosynthetic methods have been developed for the selective δ-hydrocarboxylation of conjugated dienes. rsc.org
Nickel-catalyzed hydrocarboxylation of styrenes with CO2 has been shown to be effective for producing α-aryl carboxylic acids, which are important pharmaceutical intermediates. acs.org
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [Rh(OH)(cod)]2 / dppp | Alkenylboronic ester | α,β-Unsaturated carboxylic acid | Good | organic-chemistry.org |
| (IMes)CuCl | Alkenylzirconocene | α,β-Unsaturated carboxylic acid | Good | organic-chemistry.org |
| NiBr2·DME / Ligand | Styrene (B11656) | α-Aryl carboxylic acid | High | acs.org |
Table 1: Examples of Transition Metal-Catalyzed Hydrocarboxylation Reactions.
Palladium-Catalyzed Decarboxylative Borylation of α,β-Unsaturated Carboxylic Acid Precursors
While not a direct synthesis of the carboxylic acid itself, palladium-catalyzed decarbonylative borylation represents a powerful method for the derivatization of carboxylic acids. nih.govnih.gov This reaction involves the conversion of a carboxylic acid to an organoboron compound, which can then be used in a wide range of cross-coupling reactions to build more complex molecules. nih.gov This strategy is particularly useful for the late-stage functionalization of complex molecules. nih.gov The reaction proceeds through the activation of the carboxylic acid and subsequent decarbonylation to generate an organopalladium species that is then borylated. nih.gov
Asymmetric Catalytic Hydrogenation in the Formation of Chiral Carboxylic Acids
Asymmetric catalytic hydrogenation is a cornerstone of modern stereoselective synthesis, allowing for the preparation of enantiomerically enriched compounds. nsf.govnih.govrsc.orgrsc.orgnih.gov This method is particularly well-suited for the synthesis of chiral carboxylic acids from their unsaturated precursors. nsf.govnih.govnih.gov Various transition metals, including rhodium, ruthenium, iridium, and cobalt, have been employed as catalysts with chiral ligands to achieve high enantioselectivities. nsf.govnih.govnih.gov
Iridium complexes with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have shown excellent activity and enantioselectivity in the hydrogenation of a variety of α,β-unsaturated carboxylic acids. nih.gov These catalysts can operate at low hydrogen pressures and catalyst loadings, making them highly efficient. nih.gov Cobalt-based catalysts have also been developed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, offering a more earth-abundant metal alternative to noble metals. nsf.gov
| Catalyst | Substrate Type | Enantiomeric Excess (ee %) | Reference |
| (R,R)-(PhBPE)Co(COD) | Tri-substituted α,β-unsaturated carboxylic acids | High | nsf.gov |
| Iridium-Spiro-Phosphine-Oxazoline | α,β-Disubstituted acrylic acids | >95 | nih.gov |
| Ruthenium-Chiral Diphosphine | Tiglic acid | Good | rsc.orgrsc.org |
Table 2: Performance of Various Catalysts in Asymmetric Hydrogenation of Unsaturated Carboxylic Acids.
Chemoenzymatic Synthetic Pathways for Complex Organic Acids
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild conditions, in combination with traditional organic chemistry reactions to construct complex molecular architectures. This approach can streamline synthetic routes, reduce the need for protecting groups, and enhance stereoselectivity. While a direct chemoenzymatic synthesis of this compound has not been documented, plausible strategies can be devised by examining enzymatic reactions applicable to the formation of its key structural features.
A hypothetical chemoenzymatic route could involve the enzymatic creation of a key intermediate, followed by chemical modifications to complete the synthesis. For instance, a lipase (B570770) could be employed for the kinetic resolution of a racemic precursor, ensuring the correct stereochemistry early in the synthetic sequence. Subsequently, an enzyme such as a decarboxylase or a cytochrome P450 monooxygenase could be used to introduce specific functional groups.
One potential chemoenzymatic strategy could involve the use of a carboxylic acid reductase (CAR) to convert a dicarboxylic acid precursor into a semi-aldehyde. This intermediate could then undergo a Wittig-type reaction to introduce the ethenyl group, followed by further chemical modifications to append the phenylheptyl side chain. The enzymatic reduction step offers high selectivity and avoids the use of harsh reducing agents.
Another approach could utilize a biocatalytic hydroamination reaction. For example, an engineered ammonia (B1221849) lyase could catalyze the addition of an amine to a precursor containing a carbon-carbon double bond, which could then be converted to the desired carboxylic acid. The biocatalytic synthesis of N-substituted L-aspartic acids via the enantioselective hydroamination of fumarate (B1241708) demonstrates the potential of this strategy for creating chiral building blocks.
The following table presents data from the chemoenzymatic synthesis of various substituted carboxylic acids, illustrating the yields and enantiomeric excesses that can be achieved using biocatalysts. While not directly for the target molecule, these examples highlight the utility of this approach.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzylamine | N-Benzyl-L-aspartic acid | 24 | 79 | >99 |
| 2 | (R)-α-Methylbenzylamine | N-((R)-α-Methylbenzyl)-L-aspartic acid | 48 | 65 | >99 |
| 3 | 2-Phenylethylamine | N-(2-Phenylethyl)-L-aspartic acid | 24 | 72 | >99 |
| 4 | 3-Phenylpropylamine | N-(3-Phenylpropyl)-L-aspartic acid | 24 | 68 | >99 |
This data is illustrative and based on the synthesis of N-arylalkyl-substituted L-aspartic acids using an ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) biocatalyst.
Green Chemistry Principles in the Synthesis of Substituted Carboxylic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of substituted carboxylic acids, such as this compound, can be made more sustainable by adhering to these principles.
Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant amounts of waste. Green synthetic routes prioritize atom economy, maximizing the incorporation of all materials used in the process into the final product. One-pot reactions and tandem or cascade reactions are excellent strategies for improving atom economy and reducing waste by minimizing intermediate purification steps. For example, a sustainable synthesis of phenyl esters from carboxylic acids has been developed using diphenyl carbonate, where the only by-products are phenol (B47542) and carbon dioxide, which can be recycled.
Use of Safer Solvents and Auxiliaries: Many organic reactions utilize hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions is an even more desirable goal. Research has shown the feasibility of conducting reactions such as the Diels-Alder reaction in the absence of a solvent, significantly reducing the environmental impact. researchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. Biocatalysts, such as enzymes, are particularly attractive from a green chemistry perspective due to their high selectivity, mild operating conditions (ambient temperature and pressure), and biodegradability. For instance, aldehyde dehydrogenases have been successfully used for the chemoselective oxidation of aldehydes to carboxylic acids, using molecular oxygen from the air as the oxidant. This avoids the need for toxic and heavy metal-based oxidizing agents.
The following table outlines key green chemistry metrics that can be used to evaluate the environmental performance of a synthetic process.
| Metric | Formula | Description |
| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | A theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms. |
| E-Factor | Total Mass of Waste / Mass of Product | A practical measure of the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | A holistic metric that considers all materials used in a process, including reactants, solvents, and reagents. |
| Reaction Mass Efficiency (RME) | Mass of Desired Product / Total Mass of Reactants | A measure of the 'greenness' of a reaction that takes into account both yield and atom economy. |
By applying these principles and metrics, the synthesis of complex molecules like this compound can be designed to be not only efficient and selective but also environmentally responsible.
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including decarboxylation and derivatization reactions.
Decarboxylative Functionalization Reactions of Unsaturated Carboxylic Acids
Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids to form new carbon-carbon and carbon-heteroatom bonds. osaka-u.ac.jp For unsaturated carboxylic acids, particularly β,γ-unsaturated systems, this approach offers a pathway to construct allylic functionalized skeletons. acs.org Copper-catalyzed decarboxylative coupling reactions of conjugated β,γ-unsaturated carboxylic acids have been successfully employed for allylic amination, alkylation, sulfonylation, and phosphinoylation. nih.govacs.orgresearchgate.net
The mechanism of these copper-catalyzed reactions is proposed to initiate with the addition of a radical onto the olefin, followed by decarboxylation. acs.org This process is advantageous due to its high regioselectivity and tolerance for various functional groups. acs.orgresearchgate.net While direct studies on this compound are not extensively documented, the principles established for related unsaturated carboxylic acids suggest its potential to undergo similar transformations. For instance, decarboxylation of azulene-1-carboxylic acid has been shown to be influenced by the acidity of the medium. researchgate.net
Visible light-induced photoredox catalysis has also become a prominent method for decarboxylative functionalization, offering a milder alternative to traditional methods. osaka-u.ac.jp These reactions often involve the generation of a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical, capable of participating in various bond-forming reactions. osaka-u.ac.jp
Table 1: Examples of Decarboxylative Functionalization Reactions of Unsaturated Carboxylic Acids
| Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| Allylic Amination | Copper Catalyst | Allylic Amines | acs.org |
| Allylic Alkylation | Copper Catalyst | Homoallylic Carbonyl Derivatives | acs.org |
| Allylic Sulfonylation | Copper Catalyst | Allylic Sulfones | acs.org |
| Decarboxylative Azidation | Iron(III) Nitrate or Cerium-Manganese Dual Catalysis | Organic Azides | osaka-u.ac.jp |
Derivatization Reactions at the Carboxyl Group
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, which can alter the compound's physical and chemical properties. thermofisher.comlibretexts.org These derivatization reactions are fundamental in organic synthesis and are often employed to enhance the utility of the parent molecule. nih.gov
Esterification: Carboxylic acids react with alcohols to form esters, a process often catalyzed by an acid. libretexts.org For analytical purposes, derivatization to fluorescent esters, such as those formed with 9-anthryldiazomethane (ADAM), can be employed. thermofisher.com Another method involves the use of (trimethylsilyl)diazomethane to simultaneously derivatize hydroxyl and carboxylic acid groups. chromforum.org
Amidation: The conversion of carboxylic acids to amides is a crucial transformation in peptide synthesis and other areas of organic chemistry. thermofisher.comnih.gov Direct amidation can be achieved by heating a carboxylic acid with an amine, often requiring the removal of water. nih.govkhanacademy.org Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under mild conditions. nih.gov Alternatively, the carboxylic acid can be "activated" using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate amide bond formation. thermofisher.comnih.gov The reaction of a carboxylic acid with ammonia or an amine initially forms an ammonium salt, which upon heating, dehydrates to form the amide. youtube.comlibretexts.org
Table 2: Common Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent/Method | Conditions | Ref. |
| Ester | Alcohol, Acid Catalyst | Heating | libretexts.org |
| Amide | Amine, Heat | Dehydration | nih.govkhanacademy.org |
| Amide | Amine, B(OCH2CF3)3 | Mild | nih.gov |
| Amide | Amine, DCC or EDAC | Activation | thermofisher.com |
Reactivity and Mechanistic Studies of the Ethenyl (Vinyl) Double Bond
The ethenyl (vinyl) group, with its sp2-hybridized carbons, is a site of high electron density, making it susceptible to a range of addition reactions. wikipedia.orgncert.nic.in Its reactivity can be influenced by adjacent functional groups. wikipedia.org
Epoxidation Reactions of α,β-Unsaturated Carboxylic Acids
The epoxidation of α,β-unsaturated carbonyl compounds, including carboxylic acids, presents a unique challenge. While peroxy acids like m-CPBA are commonly used for the epoxidation of simple alkenes, they are often ineffective for α,β-unsaturated systems. libretexts.orgyoutube.com This is because the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. youtube.com
A more effective method for the epoxidation of electron-deficient alkenes is nucleophilic epoxidation using hydrogen peroxide in the presence of a base. youtube.comyoutube.com In this reaction, the hydroperoxide anion acts as the nucleophile, attacking the β-carbon of the unsaturated system. youtube.com The subsequent intramolecular cyclization expels a hydroxide ion to form the epoxide ring. nih.gov Highly enantioselective epoxidations of α,β-unsaturated ketones have been achieved using chiral phase-transfer catalysts, which create a chiral environment around the substrate. acs.org
Regioselective and Stereoselective Hydrogenation of Alkenes
Hydrogenation of the ethenyl double bond in this compound would lead to the corresponding saturated alkyl chain. The regioselectivity of this reaction is critical, especially in molecules with multiple double bonds. Catalytic hydrogenation, typically employing catalysts like palladium, platinum, or nickel, involves the addition of hydrogen across the double bond. libretexts.orgyoutube.com The reaction is generally stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition). libretexts.orgyoutube.com
For complex molecules, achieving high stereoselectivity is a significant goal. Asymmetric hydrogenation using chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can produce a single enantiomer of the product. acsgcipr.orgacs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome. acs.org For instance, hydrogen atom transfer (HAT) hydrogenation using manganese or cobalt catalysts can provide access to the thermodynamically favored alkane product, which may be different from the product of conventional hydrogenation. acs.org
Table 3: Catalysts for Selective Hydrogenation
| Catalyst Type | Metal | Selectivity | Ref. |
| Heterogeneous | Pd, Pt, Ni | General Hydrogenation | libretexts.org |
| Homogeneous (Chiral) | Rh, Ru, Ir | Enantioselective Hydrogenation | acsgcipr.orgacs.org |
| HAT Hydrogenation | Mn, Co | Thermodynamic Product | acs.org |
Addition Reactions to Branched Alkenes in Complex Systems
The ethenyl group represents a branched alkene within the structure of this compound. Addition reactions to such alkenes are a cornerstone of organic chemistry. scienceready.com.au These reactions typically proceed through an electrophilic addition mechanism, where an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. msu.edu
The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation. libretexts.orgmsu.edu Common addition reactions include the addition of hydrogen halides, halogens, and water (in the presence of an acid catalyst). msu.eduncert.nic.in The coordination of an alkene to a metal, as in oxymercuration, can activate the double bond towards nucleophilic attack. libretexts.org In complex molecules, the presence of other functional groups can influence the course of these addition reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
The phenyl group in this compound is a key site for potential chemical transformations. Its reactivity is influenced by the presence of the alkyl substituent connecting it to the main heptenoic acid chain.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The alkyl group attached to the phenyl ring in this compound is an activating group and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The general mechanism involves the generation of a strong electrophile, which then attacks the π-electron system of the benzene ring to form the resonance-stabilized sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring.
The regioselectivity of these reactions on the phenyl ring of this compound would be expected to favor the formation of ortho and para substituted products. The table below summarizes the expected major products for various EAS reactions.
| Reaction | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho-nitro and para-nitro substituted |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho-bromo/ortho-chloro and para-bromo/para-chloro substituted |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho-sulfonic acid and para-sulfonic acid substituted |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho-alkyl and para-alkyl substituted |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ (Acylium ion) | ortho-acyl and para-acyl substituted |
Nucleophilic aromatic substitution (SNAr) is a less common reaction for benzene rings unless they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The phenyl ring in this compound, being substituted with an electron-donating alkyl group, is deactivated towards nucleophilic attack. Therefore, subjecting this compound to typical SNAr conditions would likely result in no reaction on the phenyl ring.
For a nucleophilic aromatic substitution to occur, the aromatic ring must be sufficiently electron-poor, and there must be a good leaving group present. wikipedia.orgnih.gov The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. libretexts.org
To induce nucleophilic aromatic substitution on the phenyl ring of our target molecule, it would first need to be functionalized with appropriate activating and leaving groups. For instance, if the phenyl ring were nitrated (an EAS reaction), the resulting nitro-substituted phenyl ring could then potentially undergo SNAr, with the nitro group activating the ring towards nucleophilic attack.
Another pathway for nucleophilic substitution on an aromatic ring is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. libretexts.org This mechanism is favored under strongly basic conditions with a poor leaving group and does not require the presence of electron-withdrawing groups on the ring. However, this pathway typically leads to a mixture of products.
Investigating Cascade and Multi-Component Reactions Involving this compound
The multiple functional groups in this compound make it a prime candidate for cascade and multi-component reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient and can lead to the rapid assembly of complex molecular structures.
A hypothetical cascade reaction could be initiated by the intramolecular cyclization of the carboxylic acid onto one of the double bonds. For instance, under acidic conditions, the carboxylic acid could protonate one of the alkenes, leading to a carbocation that is then trapped by the carboxylate. This could potentially lead to the formation of a lactone.
Another possibility involves an initial reaction on the phenyl ring that triggers a subsequent cyclization. For example, a Friedel-Crafts acylation on the phenyl ring could introduce a keto group. This new functionality could then participate in an intramolecular reaction with one of the double bonds, such as a Prins-type cyclization, to form a more complex polycyclic system.
Multi-component reactions (MCRs) involving this molecule could also be envisioned. For example, a Passerini or Ugi reaction could theoretically be employed, utilizing the carboxylic acid as one of the components. However, the compatibility of the other functional groups within the molecule under the conditions of these MCRs would need to be considered.
The presence of two distinct double bonds (the internal trisubstituted alkene and the terminal vinyl group) offers opportunities for selective reactions. For example, a metathesis reaction could potentially be controlled to react with one double bond over the other, leading to either ring-closing metathesis or cross-metathesis with another olefin.
The table below outlines some hypothetical cascade reactions involving this compound.
| Reaction Type | Initiating Step | Potential Subsequent Steps | Potential Product Class |
| Lactonization | Acid-catalyzed activation of an alkene | Intramolecular nucleophilic attack by the carboxylic acid | Bicyclic or tricyclic lactones |
| Friedel-Crafts Cyclization | Intramolecular Friedel-Crafts acylation of the phenyl ring | Formation of a cyclic ketone fused to the phenyl ring | Polycyclic aromatic ketones |
| Radical Cyclization | Radical initiation at the carboxylic acid (e.g., via Barton ester) | 5-exo or 6-endo radical cyclization onto an alkene | Substituted cyclic acids |
Derivatization Strategies and Functionalization of 4 Ethenyl 7 Phenylhept 4 Enoic Acid for Enhanced Research Capabilities
Strategies for Modifying the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for chemical modification, enabling significant alterations to the molecule's stability, solubility, and suitability for specific analytical techniques. longdom.orgprinceton.eduunc.edu
Esterification and amidation are fundamental reactions that convert the polar carboxylic acid group into less polar ester or amide functionalities. pressbooks.pubdaneshyari.com This transformation is particularly useful for modulating the solubility of 4-ethenyl-7-phenylhept-4-enoic acid, allowing it to be more compatible with non-polar solvents or lipid environments. The conversion to esters or amides can also enhance the compound's stability by protecting the reactive carboxylic acid group. nih.gov For instance, esterification with a simple alcohol like methanol or ethanol can increase volatility for gas chromatography, while conversion to amides with various amines can introduce new functional groups and alter biological interactions. daneshyari.com
| Reaction Type | Reagent Example | Product Name | Key Property Change |
| Esterification | Methanol (CH₃OH) | Methyl 4-ethenyl-7-phenylhept-4-enoate | Increased volatility, enhanced solubility in non-polar solvents |
| Esterification | Phenethyl alcohol | Phenethyl 4-ethenyl-7-phenylhept-4-enoate | Increased lipophilicity |
| Amidation | Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-4-ethenyl-7-phenylhept-4-enamide | Altered polarity and hydrogen bonding capability |
| Amidation | Serine | Serine ester of this compound | Potential for enhanced antioxidant activity in heterogeneous systems |
For analytical purposes, particularly gas chromatography (GC) and mass spectrometry (MS), derivatization of the carboxylic acid is often essential. Silylation is a widely used technique where the acidic proton of the carboxyl group is replaced by a silyl group, such as a trimethylsilyl (TMS) group. wikipedia.orgtaylorandfrancis.com This process significantly increases the molecule's volatility and thermal stability, making it suitable for GC analysis. wikipedia.org Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting silyl esters are more amenable to electron-impact mass spectrometry (EI-MS), often producing clearer, more interpretable fragmentation patterns that aid in structural elucidation. wikipedia.orgsemanticscholar.org
| Technique | Silylating Agent | Derivative Formed | Primary Advantage for Analysis |
| Silylation | MSTFA | Trimethylsilyl (TMS) ester | Increased volatility for GC; improved fragmentation in MS |
| Silylation | BSTFA | Trimethylsilyl (TMS) ester | High silylating power, effective for creating stable derivatives |
| Silylation | TMS-Cl/Imidazole | Trimethylsilyl (TMS) ester | Catalyzed reaction for efficient derivatization |
Functionalization of the Ethenyl Moiety for Advanced Material Precursors
The ethenyl (or vinyl) group (–CH=CH₂) is a key functional group for polymerization and other addition reactions. wikipedia.org Functionalizing this moiety in this compound can transform the molecule into a monomer for creating novel polymers and advanced materials. Vinyl groups can undergo polymerization through radical initiation to form long-chain polymers with the carboxylic acid and phenyl groups as pendant functionalities. wikipedia.org These pendant groups can then influence the polymer's properties, such as adhesion, solubility, and thermal characteristics. Furthermore, the ethenyl group can participate in various other chemical reactions, including hydrosilylation, hydrostannylation, and transition metal-catalyzed cross-coupling reactions (e.g., the Heck reaction), allowing for the attachment of silicon, tin, or other organic fragments to create highly specialized molecules. rsc.orgacs.orgwikipedia.org
| Reaction Type | Reagent/Catalyst Example | Potential Product/Application |
| Radical Polymerization | AIBN (Azobisisobutyronitrile) | Polystyrene-like polymer with pendant carboxylic acid groups |
| Hydrosilylation | Platinum catalyst, HSi(Et)₃ | Silyl-functionalized derivative for creating silicon-based materials |
| Heck Reaction | Palladium catalyst, Aryl halide | Arylated derivative for advanced organic synthesis |
| Bromination | Bromine (Br₂) | Dibromo-derivative for further functionalization |
Chemical Labeling Strategies for Analytical and Mechanistic Studies
Isotopic labeling is an indispensable tool for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. researchgate.netthieme-connect.com this compound can be labeled with stable or radioactive isotopes at specific positions. The carboxylic acid group is a common target for labeling. For instance, ¹³C-labeling can be achieved by introducing a ¹³C-carbonyl group, often using ¹³C-labeled carbon monoxide ([¹³C]CO) or carbon dioxide ([¹³C]CO₂) during synthesis. thieme-connect.comimist.ma Such labeling allows the molecule's fate to be tracked in biological systems or chemical reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.govchemrxiv.org Similarly, labeling with deuterium (²H) can be used to investigate reaction mechanisms. researchgate.net
| Isotope | Labeling Method Example | Application | Analytical Technique |
| Carbon-13 (¹³C) | Synthesis using [¹³C]CO₂ | Mechanistic studies, metabolic pathway tracing | NMR Spectroscopy, Mass Spectrometry |
| Carbon-14 (¹⁴C) | Synthesis using [¹⁴C]CO | Drug metabolism and disposition studies | Radiometric detection, Accelerator MS |
| Oxygen-17 (¹⁷O) | Acid-catalyzed oxygen exchange with H₂¹⁷O | Studying structure and reactivity of the carboxyl group | ¹⁷O NMR Spectroscopy nih.govchemrxiv.org |
| Deuterium (²H) | α-deuteration of the carboxylic acid | Elucidation of reaction mechanisms | Mass Spectrometry, NMR Spectroscopy |
Advanced Spectroscopic and Analytical Characterization of 4 Ethenyl 7 Phenylhept 4 Enoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the initial and most crucial data for structural assignment. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values in the ¹H NMR spectrum reveal the number and types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their nature (e.g., aliphatic, olefinic, aromatic, carbonyl).
Predicted ¹H NMR Spectral Data for 4-Ethenyl-7-phenylhept-4-enoic acid:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 5H | Phenyl-H |
| ~5.5-5.8 | Multiplet | 1H | Ethenyl CH= |
| ~4.9-5.1 | Multiplet | 2H | Ethenyl =CH₂ |
| ~5.2-5.4 | Triplet | 1H | C4-H |
| ~2.6-2.8 | Triplet | 2H | C7-H₂ |
| ~2.3-2.5 | Multiplet | 4H | C2-H₂, C3-H₂ |
| ~2.1-2.3 | Quartet | 2H | C6-H₂ |
Predicted ¹³C NMR Spectral Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~179 | C1 (COOH) |
| ~142 | Phenyl C (quaternary) |
| ~140 | C5 (quaternary, alkene) |
| ~138 | Ethenyl CH= |
| ~128.5 | Phenyl CH |
| ~128.3 | Phenyl CH |
| ~126 | Phenyl CH |
| ~125 | C4 (alkene) |
| ~115 | Ethenyl =CH₂ |
| ~35 | C7 |
| ~34 | C2 |
| ~33 | C6 |
| ~29 | C3 |
Note: The data presented in these tables are predicted values and may vary from experimental results.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete bonding framework and stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, and between the protons of the phenyl group and the adjacent benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It is instrumental in assigning the ¹³C signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the carboxylic proton to C1 and C2, and from the phenyl protons to the benzylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could help determine the relative orientation of the substituents around the double bond.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The fragmentation pattern observed in MS/MS experiments on these ions can provide valuable structural information.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.
For this compound, key vibrational bands would be expected for:
O-H stretch of the carboxylic acid group, which typically appears as a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.
C=C stretches for the ethenyl and the internal double bond, appearing in the 1600-1680 cm⁻¹ region.
C-H stretches for the aromatic, vinylic, and aliphatic protons.
Aromatic C-H bending vibrations, which can give information about the substitution pattern of the phenyl ring.
Conformational analysis can also be aided by these techniques, as the vibrational frequencies can be sensitive to the molecule's three-dimensional shape.
Computational and Theoretical Studies of 4 Ethenyl 7 Phenylhept 4 Enoic Acid
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its properties and reactivity. nih.govnih.gov For a molecule like 4-ethenyl-7-phenylhept-4-enoic acid, DFT can be a powerful tool for foundational analysis. researchgate.net
Predicting Molecular Geometry and Electronic Structure
A primary application of DFT is the prediction of a molecule's most stable three-dimensional shape, known as its optimized geometry. researchgate.net This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, with its flexible heptenoic acid chain, multiple low-energy conformations would likely exist. DFT calculations can identify these conformers and rank them by stability.
The calculations would yield precise predictions for bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the planarity of the carboxylic acid group, the geometry around the C=C double bonds, and the orientation of the phenyl group relative to the aliphatic chain. nih.govucalgary.ca
Beyond geometry, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals (HOMO and LUMO). The MEP map would highlight electron-rich regions, such as the carboxylic acid's oxygen atoms and the π-systems of the double bonds and phenyl ring, and electron-poor regions, like the acidic proton. mongoliajol.info The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for the Lowest Energy Conformer of this compound (B3LYP/6-31G Level of Theory) *
| Parameter | Predicted Value | Description |
|---|---|---|
| Geometrical Parameters | ||
| C=O Bond Length | 1.21 Å | Typical double bond length in a carboxylic acid. |
| C-O Bond Length | 1.35 Å | Single bond length in the carboxylic acid group. |
| O-H Bond Length | 0.97 Å | Length of the acidic proton bond. |
| C=C (Ethenyl) Bond Length | 1.34 Å | Standard double bond length for a vinyl group. |
| C=C (Heptenoic) Bond Length | 1.35 Å | Standard double bond length within the chain. |
| O=C-O-H Dihedral Angle | ~0° (syn) or ~180° (anti) | Describes the conformation of the carboxyl group. nih.gov |
| Electronic Parameters | ||
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical stability. |
Elucidation of Reaction Pathways and Transition States
DFT is instrumental in mapping the energetic landscape of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction mechanisms and predict reaction rates. nih.govacs.org A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product; it represents the energy barrier to the reaction. mit.edugithub.io
For this compound, several reactions could be studied. For example, the addition of a nucleophile to one of the carbon-carbon double bonds is a plausible reaction. libretexts.org DFT calculations could determine which double bond is more reactive and elucidate the step-by-step mechanism. The process would involve locating the transition state structure for the nucleophilic attack and calculating its energy relative to the reactants. This energy difference, the activation energy, is crucial for understanding the reaction's feasibility. Computational analysis can distinguish between different possible mechanisms, such as direct addition versus a multi-step process involving intermediates. acs.org
Table 2: Hypothetical Activation Energies for Electrophilic Addition of HBr to this compound
| Reaction Pathway | Transition State (TS) Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Addition to Ethenyl Group | TS involves the formation of a secondary carbocation. | 15.2 |
| Addition to Heptenoic Chain | TS involves the formation of a tertiary carbocation. | 12.8 |
Analysis of Binding Energies and Non-Covalent Interactions within Complexes
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for molecular recognition and the formation of larger molecular assemblies. nih.gov DFT, especially when paired with dispersion corrections, can accurately model these weak interactions. rsc.org
One could theoretically study the dimerization of this compound, where two molecules form a stable complex through hydrogen bonding between their carboxylic acid groups. rsc.org DFT calculations would provide the optimized geometry of this dimer and the binding energy, which is the energy released upon its formation. mongoliajol.info Furthermore, one could investigate the interaction of the molecule with a biological target, such as an enzyme active site. By modeling the non-covalent interactions between the molecule (the ligand) and the amino acid residues of the protein, researchers can predict the binding affinity and preferred binding pose. nih.govbg.ac.rs Analysis could reveal, for example, a hydrogen bond between the carboxylic acid and a polar residue, and hydrophobic interactions involving the phenyl group and the aliphatic chain. wikipedia.orgtaylorandfrancis.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule moves, flexes, and interacts with its environment over time. acs.org
For a flexible molecule like this compound, MD simulations are ideal for exploring its vast conformational space. nih.gov An MD simulation would show how the long chain folds and rotates, and how the phenyl and ethenyl groups move relative to each other. This provides a dynamic picture of the molecule's shape that complements the static view from QM calculations.
MD simulations are particularly powerful for studying solvation effects. By placing the molecule in a simulated box of water or another solvent, one can observe how solvent molecules arrange around the solute and how they influence its conformation and dynamics. nih.govrsc.org For instance, simulations would show the formation of a stable hydration shell around the polar carboxylic acid group and the different interactions of water with the hydrophobic phenyl and aliphatic parts of the molecule. researchgate.netchemrxiv.orgnih.gov This is crucial for understanding the molecule's behavior in a realistic chemical or biological environment.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org The goal is to create a mathematical model that can predict the activity of new, unsynthesized molecules. nih.govresearchgate.net
To build a QSAR model for analogues of this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition). elsevierpure.com For each compound, a set of numerical descriptors representing its physicochemical properties would be calculated. These descriptors can include properties derived from DFT calculations (like HOMO/LUMO energies), as well as simpler properties like molecular weight, logP (a measure of lipophilicity), and counts of specific functional groups. nih.govub.edusciepub.com
Using statistical methods, a regression equation is developed that links the descriptors to the activity. This equation represents the QSAR model. researchgate.net Such a model can reveal which molecular properties are most important for the desired activity. For example, a model might show that higher lipophilicity and the presence of a hydrogen bond donor are positively correlated with activity. nih.govnih.gov This knowledge can then be used to design new, more potent analogues of this compound before committing to their chemical synthesis.
Exploration of Research Applications of 4 Ethenyl 7 Phenylhept 4 Enoic Acid and Analogs
Utilization as a Synthetic Building Block in Complex Molecule Construction
The molecular architecture of 4-Ethenyl-7-phenylhept-4-enoic acid, possessing multiple reactive sites, positions it as a highly valuable synthon, or building block, in the field of organic synthesis. sigmaaldrich.com Chemists can selectively target the carboxylic acid, the terminal vinyl group, or the internal double bond to construct intricate molecular frameworks.
The presence of a stereocenter and multiple functional groups allows this compound to serve as a precursor for the synthesis of advanced organic scaffolds and chiral compounds. Through stereoselective reactions, it is possible to synthesize enantiomerically pure products, which are of paramount importance in the development of pharmaceuticals and other biologically active molecules. nih.gov For instance, the double bonds can be subjected to asymmetric dihydroxylation or epoxidation to introduce new stereocenters. The resulting chiral diols or epoxides are versatile intermediates that can be further elaborated into complex natural product analogs or novel therapeutic agents.
Furthermore, the vinyl group can participate in a variety of carbon-carbon bond-forming reactions, such as Heck, Suzuki, or Grubbs metathesis, to append new molecular fragments and build up molecular complexity. The carboxylic acid moiety, on the other hand, can be converted into a wide range of other functional groups, including esters, amides, and alcohols, or it can be used to anchor the molecule to a solid support for combinatorial synthesis.
A representative application is the synthesis of lactones, which are cyclic esters, through intramolecular cyclization reactions. By carefully controlling the reaction conditions, it is possible to selectively form five-, six-, or even larger-membered rings, which are common structural motifs in many natural products.
The strategic combination of functional groups in this compound and its analogs allows for the synthesis of a diverse array of organic molecules. nih.govenamine.net The diene system present in the molecule is particularly noteworthy, as it can undergo Diels-Alder reactions to rapidly construct complex cyclic systems with a high degree of stereocontrol. This cycloaddition reaction is a powerful tool for the synthesis of polycyclic compounds that are often difficult to access through other means.
Beyond cycloadditions, the individual double bonds can be selectively functionalized. For example, the terminal vinyl group can undergo hydroboration-oxidation to yield a primary alcohol, while the internal double bond can be cleaved through ozonolysis to produce two smaller carbonyl-containing fragments. This ability to selectively manipulate different parts of the molecule makes this compound a versatile platform for the divergent synthesis of a library of related compounds.
| Target Molecule Class | Synthetic Strategy | Key Intermediates |
| Polycyclic Compounds | Diels-Alder Reaction | Substituted Cyclohexene Derivatives |
| Chiral Diols | Asymmetric Dihydroxylation | Enantiopure Diol Intermediates |
| Lactones | Intramolecular Cyclization | Hydroxy Acid Precursors |
| Segmented Molecules | Ozonolysis | Aldehyde and Ketone Fragments |
Investigation in Polymer Science and Materials Research
The unique combination of a polymerizable vinyl group and a functional carboxylic acid moiety makes this compound a compound of significant interest in polymer science and materials research. Its incorporation into polymer chains can impart specific properties and functionalities to the resulting materials.
The terminal vinyl group of this compound allows it to act as a monomer in various polymerization reactions, including free-radical, cationic, and coordination polymerization. The resulting polymers would feature a pendant carboxylic acid group at regular intervals along the polymer backbone. These acid groups can serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For instance, the carboxylic acid groups can be deprotonated to create a polyelectrolyte, which would be sensitive to changes in pH and ionic strength.
Furthermore, the phenylalkyl chain would contribute to the polymer's thermal stability and mechanical properties. The incorporation of such a bulky, hydrophobic group can influence the polymer's glass transition temperature and its solubility in various solvents. Copolymers of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, could lead to a wide range of materials with tailored properties for specific applications, including adhesives, coatings, and drug delivery systems.
| Polymerization Method | Resulting Polymer Type | Potential Applications |
| Free-Radical Polymerization | Homopolymers and Copolymers | Adhesives, Coatings |
| Anionic Polymerization | Block Copolymers | Nanostructured Materials |
| Ring-Opening Metathesis Polymerization | Functionalized Polyolefins | Specialty Plastics |
The presence of two double bonds in this compound raises the possibility of its use as a crosslinking agent. In the context of elastomers, the compound could be incorporated into a polymer chain, such as polyisoprene or polybutadiene, and the remaining double bond could then be used to form crosslinks between polymer chains. This process, known as vulcanization, is what gives rubber its characteristic elasticity. The use of a functional crosslinker like this compound could lead to elastomers with improved properties, such as enhanced thermal stability or better adhesion to other materials. frontiersin.org
Future Directions and Emerging Research Avenues for Complex Unsaturated Carboxylic Acids with Aromatic Moieties
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Machine learning models, particularly neural networks, can learn the underlying principles of chemical reactivity from extensive reaction databases. nih.gov This allows them to predict the outcomes of novel reactions with increasing accuracy. nih.gov For instance, AI can be trained to identify the most effective catalysts and reagents for specific transformations in the synthesis of complex carboxylic acids, thereby reducing the need for extensive empirical screening. eurekalert.org The integration of AI not only streamlines the synthesis of known compounds but also facilitates the design of entirely new molecules with tailored functionalities. researchgate.net
Table 1: Applications of AI/ML in the Synthesis of Complex Carboxylic Acids
| Application Area | AI/ML Tool/Technique | Predicted Outcome | Potential Impact |
| Retrosynthesis | Neural Networks, Tree Search Algorithms | Novel synthetic pathways | Accelerated discovery of new molecules |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimal reaction conditions (temperature, pressure, catalyst) | Increased reaction yields and reduced waste |
| Catalyst Design | Generative Models, High-Throughput Screening | Novel catalyst structures with enhanced activity and selectivity | Development of more sustainable chemical processes |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Physicochemical and biological properties of new molecules | Faster identification of lead compounds in drug discovery |
Development of Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable chemical processes is a major focus of modern chemistry, and catalysis plays a central role in achieving this goal. nano-ntp.comresearchgate.net For the synthesis of complex unsaturated carboxylic acids, research is increasingly directed towards the use of earth-abundant metal catalysts, organocatalysts, and biocatalysts to replace traditional methods that often rely on hazardous reagents and harsh conditions. nano-ntp.comresearchgate.net
Recent advancements include the use of biocatalysts, such as immobilized lipases, for the synthesis of esters from carboxylic acids under mild conditions, offering high selectivity and conversion rates. rsc.org Furthermore, the development of catalytic routes for producing carboxylic acids from renewable biomass feedstocks presents a significant step towards a more sustainable chemical industry. rsc.orgresearchgate.net These approaches not only reduce the environmental impact of chemical synthesis but also open up new possibilities for creating complex molecules from sustainable sources. rsc.orgresearchgate.net
Mechanistic Insights into Biological Systems and their Interactions with Synthetic Molecules (excluding clinical data)
Understanding the interactions between synthetic molecules and biological systems is crucial for the development of new therapeutic agents and for assessing the environmental impact of chemicals. Carboxylic acids are known to interact with biological systems in various ways; for instance, they can act as inhibitors of microbial growth. nih.gov The incorporation of a carboxylic acid functionality can also influence the biological activity of a molecule by affecting its solubility, cell transport, and binding affinity to biological targets like DNA and proteins. rsc.org
Research in this area focuses on elucidating the molecular mechanisms underlying these interactions. For example, studies investigate how the structure of a carboxylic acid influences its ability to disrupt cell membranes or inhibit specific enzymes. nih.gov The development of synthetic receptors for carboxylic acids is another active area of research, with implications for understanding and mimicking biological recognition processes. researchgate.net These mechanistic studies provide valuable insights that can guide the design of new molecules with specific biological activities.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. mt.commt.com In situ analytical techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are increasingly being used to track the progress of complex organic syntheses. mt.commt.comrsc.org
These techniques allow chemists to observe the formation of intermediates, identify reaction endpoints, and study reaction kinetics without the need for sampling and offline analysis. mt.commt.comspectroscopyonline.com For example, in situ FTIR can provide real-time data on the concentration of reactants, products, and key intermediates, enabling precise control over the reaction. mt.com The application of these advanced characterization techniques is particularly beneficial for the synthesis of complex molecules like 4-Ethenyl-7-phenylhept-4-enoic acid, where multiple reaction steps and potential side reactions can occur.
Table 2: In Situ Monitoring Techniques for Organic Synthesis
| Technique | Information Obtained | Advantages |
| FTIR Spectroscopy | Functional group changes, concentration of species | Real-time, non-invasive, applicable to a wide range of reactions |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Less interference from water, suitable for aqueous systems |
| NMR Spectroscopy | Detailed structural information, reaction kinetics | Highly specific, provides quantitative data |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | Sensitive, can be used for monitoring catalyst activity |
Exploration of New Functionalization Strategies for Tunable Reactivity
One promising approach is the decarboxylative functionalization of carboxylic acids, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. osaka-u.ac.jp This strategy enables the conversion of the carboxylic acid moiety into other functional groups, providing a versatile tool for molecular diversification. osaka-u.ac.jp Additionally, the development of methods for the selective functionalization of the unsaturated parts of the molecule, such as the ethenyl group in this compound, opens up new avenues for creating complex and diverse molecular architectures. aocs.org These new functionalization strategies are essential for the synthesis of novel materials, catalysts, and biologically active compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
